![molecular formula C16H20N2O5 B2721691 N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351655-49-6](/img/structure/B2721691.png)
N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various biologically active molecules. The spirocyclic structure imparts significant stability and rigidity to the molecule, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multiple steps. One common method starts with the condensation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
化学反応の分析
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
N-(1,3-Benzodioxol-5-yl)-3,4-diethoxybenzamide: Another compound featuring the benzo[d][1,3]dioxole moiety, known for its biological activities.
N-(benzo[d][1,3]dioxol-5-yl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: A structurally similar compound with slight variations in the spirocyclic structure.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to its specific spirocyclic structure, which imparts significant stability and rigidity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-15(17-12-2-3-13-14(10-12)21-11-20-13)18-6-4-16(5-7-18)22-8-1-9-23-16/h2-3,10H,1,4-9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTNSZPOXSWJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2721610.png)
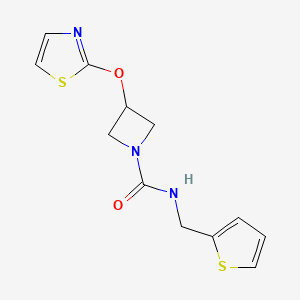
![N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2721614.png)
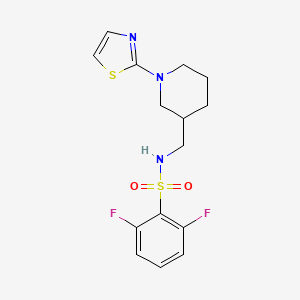
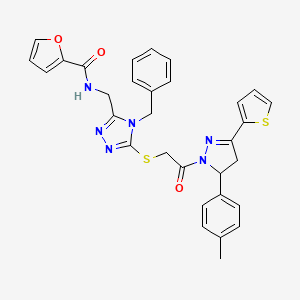
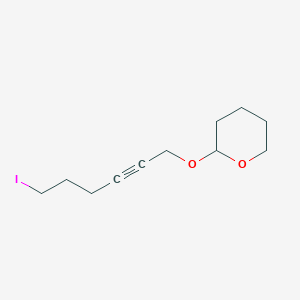
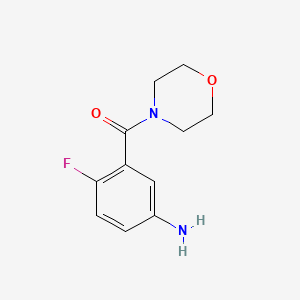
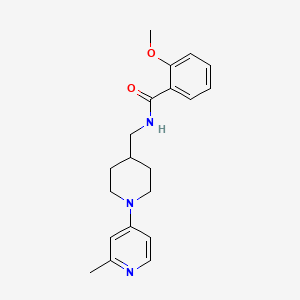
![3-(2-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2721625.png)
![3-(3,4-Dimethoxyphenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2721626.png)
![4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide](/img/structure/B2721627.png)
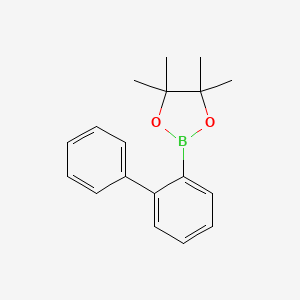
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-benzylbenzamide](/img/structure/B2721629.png)
![5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2721630.png)
